molecular formula C11H16ClN3O3S B13545472 Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate

Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate

Cat. No.: B13545472
M. Wt: 305.78 g/mol
InChI Key: UQSPVBPXYKVFFX-UHFFFAOYSA-N
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Description

Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound features a butyl ester group, a thiadiazole ring substituted with chlorine, and an acetamidopropanoate moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions.

    Introduction of the Acetamidopropanoate Moiety: The acetamidopropanoate group can be introduced by reacting the thiadiazole intermediate with an appropriate acylating agent, such as acetic anhydride, in the presence of a base like pyridine.

    Esterification: The final step involves esterification of the carboxylic acid group with butanol in the presence of a strong acid catalyst like sulfuric acid to yield the butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the thiadiazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in an appropriate solvent (e.g., methanol or ethanol) under reflux conditions.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted thiadiazole derivatives.

    Hydrolysis: Carboxylic acid derivatives.

    Oxidation and Reduction: Oxidized or reduced thiadiazole compounds.

Scientific Research Applications

Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chlorine substituent and acetamidopropanoate moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine
  • 3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-benzonitrile

Uniqueness

Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butyl ester group, in particular, differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability.

Properties

Molecular Formula

C11H16ClN3O3S

Molecular Weight

305.78 g/mol

IUPAC Name

butyl 2-acetamido-3-(5-chloro-1,2,4-thiadiazol-3-yl)propanoate

InChI

InChI=1S/C11H16ClN3O3S/c1-3-4-5-18-10(17)8(13-7(2)16)6-9-14-11(12)19-15-9/h8H,3-6H2,1-2H3,(H,13,16)

InChI Key

UQSPVBPXYKVFFX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(CC1=NSC(=N1)Cl)NC(=O)C

Origin of Product

United States

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